REACTION_CXSMILES
|
[I-:1].[Na+].CS(O[CH2:8][CH2:9][CH2:10][C:11]([CH3:16])([N+:13]([O-:15])=[O:14])[CH3:12])(=O)=O.[Al].O>CC(C)=O>[CH3:12][C:11]([N+:13]([O-:15])=[O:14])([CH3:16])[CH2:10][CH2:9][CH2:8][I:1] |f:0.1|
|
Name
|
|
Quantity
|
17.41 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
4-methyl-4-nitropentyl methanesulfonate
|
Quantity
|
6.73 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OCCCC(C)([N+](=O)[O-])C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Al]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
to stir for 17 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was sealed with a septum
|
Type
|
CUSTOM
|
Details
|
the acetone was removed by rotovap at reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with ethyl acetate (150 mL)
|
Type
|
WASH
|
Details
|
washed with 5% aqueous sodium thiosulfate solution (40 ml) and brine (40 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CCCI)(C)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.46 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 97.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |